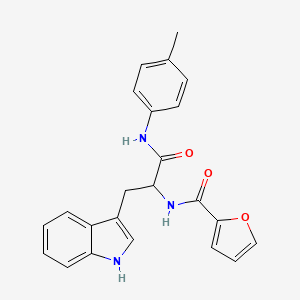
Nalpha-(furan-2-ylcarbonyl)-N-(4-methylphenyl)tryptophanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nalpha-(furan-2-ylcarbonyl)-N-(4-methylphenyl)tryptophanamide is a synthetic compound that combines a furan ring, a tryptophan derivative, and a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-(furan-2-ylcarbonyl)-N-(4-methylphenyl)tryptophanamide typically involves the following steps:
Formation of the furan-2-ylcarbonyl chloride: This is achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.
Coupling with tryptophan: The furan-2-ylcarbonyl chloride is then reacted with tryptophan in the presence of a base such as triethylamine to form the Nalpha-(furan-2-ylcarbonyl)tryptophan intermediate.
Introduction of the 4-methylphenyl group: The final step involves the reaction of the intermediate with 4-methylphenylamine under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Nalpha-(furan-2-ylcarbonyl)-N-(4-methylphenyl)tryptophanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying protein-ligand interactions.
Medicine: It may have potential as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Nalpha-(furan-2-ylcarbonyl)-N-(4-methylphenyl)tryptophanamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The furan ring and tryptophan moiety may play a role in binding to these targets, while the 4-methylphenyl group could influence the compound’s overall activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nalpha-(furan-2-ylcarbonyl)-N-phenyltryptophanamide: Lacks the methyl group on the phenyl ring.
Nalpha-(furan-2-ylcarbonyl)-N-(4-chlorophenyl)tryptophanamide: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Nalpha-(furan-2-ylcarbonyl)-N-(4-methoxyphenyl)tryptophanamide: Contains a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
Nalpha-(furan-2-ylcarbonyl)-N-(4-methylphenyl)tryptophanamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in terms of selectivity and potency in various applications.
Propriétés
Formule moléculaire |
C23H21N3O3 |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
N-[3-(1H-indol-3-yl)-1-(4-methylanilino)-1-oxopropan-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C23H21N3O3/c1-15-8-10-17(11-9-15)25-22(27)20(26-23(28)21-7-4-12-29-21)13-16-14-24-19-6-3-2-5-18(16)19/h2-12,14,20,24H,13H2,1H3,(H,25,27)(H,26,28) |
Clé InChI |
ZWHVYVNXBFAATF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B12461633.png)
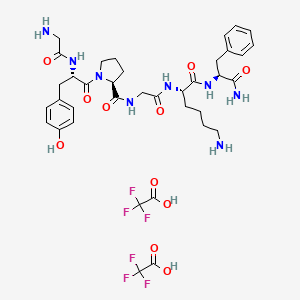
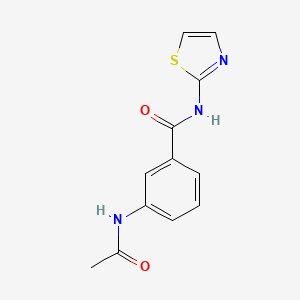
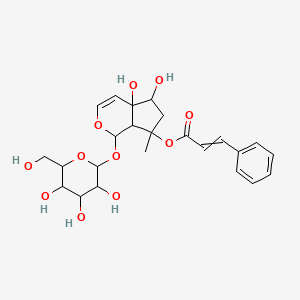
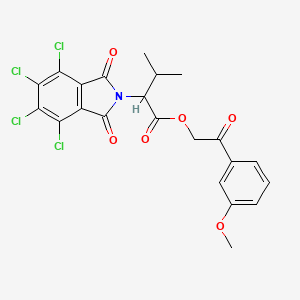
![3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12461657.png)
![N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]-2-oxo-2-(piperidin-1-yl)acetohydrazide](/img/structure/B12461658.png)
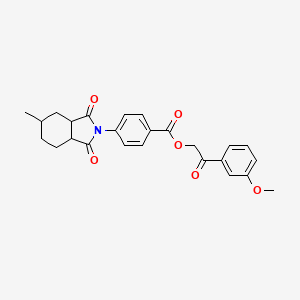
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12461664.png)
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B12461678.png)
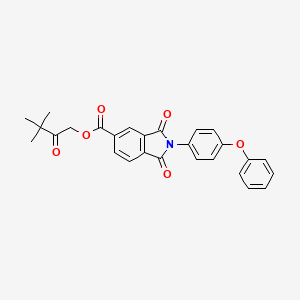
![2-(4-chloro-2-methylphenoxy)-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B12461693.png)
![2-(1,3-benzoxazol-2-yl)-5-({(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}amino)phenol](/img/structure/B12461694.png)
![2-iodo-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide](/img/structure/B12461702.png)
